molecular formula C24H26N4OS B10922455 3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one

3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one

Cat. No.: B10922455
M. Wt: 418.6 g/mol
InChI Key: SIZJRRJCWWVZLX-UHFFFAOYSA-N
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Description

3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common approach includes the initial formation of the quinazolinone core, followed by the introduction of the pyrazole and sulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the sulfanyl group, leading to different reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrazole or benzyl groups, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Its unique structure may lead to the development of new pharmaceuticals with specific therapeutic targets.

    Industry: The compound can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The pyrazole and sulfanyl groups may enhance binding affinity or specificity, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE
  • **3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE

Uniqueness

Compared to similar compounds, 3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE stands out due to its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H26N4OS

Molecular Weight

418.6 g/mol

IUPAC Name

3-[3-(3,5-dimethylpyrazol-1-yl)propyl]-2-[(2-methylphenyl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C24H26N4OS/c1-17-9-4-5-10-20(17)16-30-24-25-22-12-7-6-11-21(22)23(29)27(24)13-8-14-28-19(3)15-18(2)26-28/h4-7,9-12,15H,8,13-14,16H2,1-3H3

InChI Key

SIZJRRJCWWVZLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=O)N2CCCN4C(=CC(=N4)C)C

Origin of Product

United States

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